2-Hydroxybutanimidamide hydrochloride

Description

Properties

IUPAC Name |

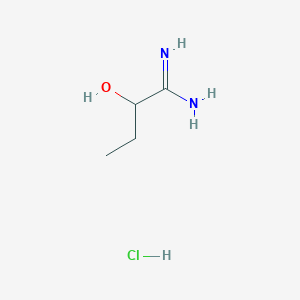

2-hydroxybutanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h3,7H,2H2,1H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHODQYOQVZGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybutanimidamide hydrochloride typically involves the reaction of butanone with hydroxylamine hydrochloride to form the intermediate oxime. This intermediate is then subjected to catalytic hydrogenation to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, under an inert atmosphere .

Industrial Production Methods: Industrial production of 2-Hydroxybutanimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing efficient purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybutanimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like halides or amines are used in substitution reactions, often in the presence of a base.

Major Products: The major products formed from these reactions include oximes, amines, nitriles, and various substituted derivatives .

Scientific Research Applications

2-Hydroxybutanimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxybutanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

2-Hydroxybutanamide: Similar in structure but lacks the imidamide group.

Butanimidamide hydrochloride: Similar but without the hydroxyl group.

2-Hydroxybutanenitrile: Similar but contains a nitrile group instead of the imidamide group.

Uniqueness: 2-Hydroxybutanimidamide hydrochloride is unique due to the presence of both hydroxyl and imidamide groups, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a versatile compound for various applications .

Biological Activity

2-Hydroxybutanimidamide hydrochloride is a compound of significant interest due to its diverse biological activities and interactions with various biochemical pathways. This article explores its biochemical properties, cellular effects, molecular mechanisms, and metabolic pathways, supported by data tables and relevant case studies.

2-Hydroxybutanimidamide hydrochloride exhibits notable interactions with enzymes and proteins, particularly hydroxylamine oxidoreductase. This enzyme catalyzes the oxidation of hydroxylamine to nitrite, playing a crucial role in nitrogen metabolism. Additionally, the compound can form complexes with metal ions, which may enhance its biochemical activity.

| Biochemical Interaction | Description |

|---|---|

| Hydroxylamine oxidoreductase | Catalyzes oxidation of hydroxylamine to nitrite |

| Metal ion complexes | Influences biochemical activity through metal interactions |

Cellular Effects

The compound has been shown to affect various cellular processes, including:

- Gene Expression : Modulates transcription factors leading to changes in gene expression profiles.

- Cellular Metabolism : Alters the activity of key metabolic enzymes affecting overall cellular metabolism.

- Cell Signaling : Influences signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

These effects indicate that 2-Hydroxybutanimidamide hydrochloride can significantly impact cellular functions.

Molecular Mechanism

The molecular mechanism of action involves several key interactions:

- Enzyme Inhibition : The compound has been observed to inhibit certain proteases, leading to protein accumulation within cells.

- Transcription Factor Interaction : It can bind to specific transcription factors, influencing gene expression and cellular responses.

Case Study: Enzyme Inhibition

In a study examining the inhibition of proteases by 2-Hydroxybutanimidamide hydrochloride, results indicated a significant reduction in proteolytic activity, suggesting potential therapeutic applications in conditions where protease activity is dysregulated.

Metabolic Pathways

2-Hydroxybutanimidamide hydrochloride participates in various metabolic pathways:

- Phase I Reactions : Involves oxidation and reduction reactions mediated by cytochrome P450 enzymes.

- Phase II Reactions : Conjugation processes that enhance water solubility for excretion.

These metabolic processes are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

| Metabolic Phase | Key Enzymes Involved | Outcome |

|---|---|---|

| Phase I | Cytochrome P450 | Oxidation and reduction reactions |

| Phase II | Glutathione S-transferase | Conjugation for enhanced solubility |

Transport and Distribution

The transport mechanisms of 2-Hydroxybutanimidamide hydrochloride involve specific transporters such as organic cation transporters. Once inside cells, it binds to intracellular proteins, influencing its localization and biological activity. The distribution across different tissues can significantly affect its pharmacological effects.

Subcellular Localization

The localization of 2-Hydroxybutanimidamide hydrochloride within cellular compartments is vital for its function:

- Cytoplasm : Major site for metabolic processes.

- Nucleus : Interaction with transcription factors can modulate gene expression.

- Mitochondria : Potential influence on energy metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.